2-Bromo-1-(m-tolyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFRNTVKCHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434522 | |
| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-64-7 | |
| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 1 M Tolyl Ethanone
Classical Bromination Strategies for α-Position Selective Functionalization
The introduction of a bromine atom at the α-position to the carbonyl group in 1-(m-tolyl)ethanone is a key transformation, yielding the valuable intermediate 2-Bromo-1-(m-tolyl)ethanone. This is typically achieved through electrophilic substitution or radical-mediated pathways.
Electrophilic Bromination using Molecular Bromine (Br₂)
The direct use of molecular bromine (Br₂) is a traditional and effective method for the α-bromination of ketones. sci-int.com This approach generally proceeds via an enol or enolate intermediate.
In the presence of an acid catalyst, the bromination of ketones like 1-(m-tolyl)ethanone proceeds through an enol intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This is often the rate-determining step. libretexts.orglibretexts.org
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine. This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion.
Deprotonation: The protonated carbonyl group is deprotonated, regenerating the carbonyl and yielding the final α-bromo ketone product.
The rate of halogenation in acid-catalyzed reactions is independent of the halogen concentration, indicating that the formation of the enol is the slow step. libretexts.orglibretexts.org
The efficiency and selectivity of the bromination of 1-(m-tolyl)ethanone with molecular bromine can be significantly influenced by various reaction parameters.
Table 1: Optimization of Reaction Parameters for Bromination with Br₂
| Parameter | Condition | Effect on Reaction |
| Solvent | Acetic acid, Chloroform (B151607), Dichloromethane (B109758) | Acetic acid is a common solvent that can also act as a catalyst. libretexts.orglibretexts.org Chlorinated solvents like chloroform and dichloromethane are also utilized. |
| Temperature | 30–60°C | The reaction is typically conducted at moderately elevated temperatures to ensure a reasonable reaction rate. |
| Stoichiometry | 1:1 molar ratio of ketone to Br₂ | A 1:1 molar ratio is generally used for monobromination. Using an excess of bromine can lead to the formation of dibrominated products. sci-int.com |
| Catalyst | H₂SO₄, HBr | Strong acids like sulfuric acid or hydrobromic acid are effective catalysts. sci-int.com The amount of acid can influence the selectivity between mono- and di-brominated products. sci-int.com |
| Workup | Neutralization with NaHCO₃, quenching with Na₂S₂O₃ | A basic wash neutralizes the acidic catalyst, and a reducing agent like sodium thiosulfate (B1220275) is used to remove any unreacted bromine. |
For instance, a study on the bromination of acetophenones demonstrated that using 0.2 equivalents of H₂SO₄ favored the formation of the mono-bromo product, while increasing the catalyst to 0.6 equivalents led to the dibromo product as the major isomer. sci-int.com
Acid-Catalyzed Conditions and Mechanistic Considerations
N-Bromosuccinimide (NBS) Mediated α-Bromination
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of ketones. It is favored for its ease of handling as a solid and for enabling reactions under milder conditions compared to molecular bromine. organic-chemistry.orgwikipedia.org NBS can participate in both radical and ionic reaction pathways. wikipedia.orgmissouri.edu
In the absence of a catalyst, the α-bromination of ketones with NBS can be initiated by UV-visible light. infona.pl This photochemical method is believed to proceed via a radical mechanism. researchgate.net
The process generally involves:
Radical Initiation: UV light promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
Hydrogen Abstraction: The bromine radical abstracts a hydrogen atom from the α-carbon of the ketone, forming a ketone radical and hydrogen bromide.
Bromination: The ketone radical then reacts with another molecule of NBS to yield the α-bromo ketone and a succinimidyl radical.
This method offers a mild and efficient route to α-brominated ketones at low temperatures (e.g., 30°C) without the need for a catalyst or radical initiator. infona.plresearchgate.net
Table 2: Catalyst-Free α-Bromination with NBS under UV-Vis Irradiation
| Substrate | Solvent | Reaction Time | Yield (%) |
| Aromatic Ketones | Diethyl ether | Short | Good |
| Aliphatic Ketones | Diethyl ether | Short | Good |
| This data is generalized from studies on various ketones. infona.plresearchgate.net |
The reactivity of NBS can be enhanced and directed by various catalysts, enabling efficient α-bromination under different conditions.
Silica (B1680970) Gel: Silica gel has been employed as an effective and inexpensive heterogeneous catalyst for the α-bromination of ketones with NBS. rhhz.netresearchgate.netdaneshyari.com The reaction is typically carried out in methanol (B129727) under reflux conditions, leading to excellent yields in short reaction times (5-20 minutes). rhhz.netresearchgate.net The use of silica gel offers advantages such as easy separation of the catalyst and the avoidance of chlorinated solvents. rhhz.netresearchgate.net
p-Toluenesulfonic Acid (p-TsOH): p-Toluenesulfonic acid is a commonly used acid catalyst in NBS brominations. scirp.orgresearchgate.net It facilitates the reaction, likely by promoting the formation of an enol or by activating the NBS. In some cases, p-TsOH has been used in combination with other reagents like selenium dioxide for the bromination of α,β-unsaturated ketones. nih.govacs.org The use of p-TsOH can significantly increase the reaction rate compared to uncatalyzed reactions. researchgate.net Studies have shown that ketones can be efficiently converted to α-bromoketones in good yields using NBS in the presence of a catalytic amount of p-TsOH. scirp.org
Table 3: Catalytic α-Bromination of Ketones with NBS
| Catalyst | Solvent | Conditions | Key Advantages |
| Silica Gel (60-120 mesh) | Methanol | Reflux | Rapid reaction, high yields, reusable catalyst, avoids chlorinated solvents. rhhz.netresearchgate.net |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Acetonitrile (B52724) | Room Temp. to 80°C | Increased reaction rate, good yields. scirp.orgnih.govacs.org |
Catalyst-Free Approaches (e.g., UV-Vis Irradiation)
Alternative Brominating Agents and Reagent Systems
While molecular bromine is a traditional reagent for α-bromination of ketones, its hazardous nature has spurred the development of alternative brominating agents. sci-hub.senih.gov These alternatives often offer milder reaction conditions, improved selectivity, and a better safety profile.
Copper(II) Bromide (CuBr₂):
Copper(II) bromide serves as an effective brominating agent for ketones. wikipedia.org The reaction, typically carried out in a solvent mixture like chloroform-ethyl acetate (B1210297), facilitates the selective formation of α-bromo ketones. wikipedia.orgresearchgate.net This heterogeneous system is noted for its high selectivity and directness. wikipedia.org The mechanism involves the enolization of the ketone, which then reacts with the copper(II) bromide. researchgate.net This method is particularly useful for substrates that may be sensitive to harsher conditions. researchgate.net
Tetrabutylammonium Tribromide (TBATB):
Tetrabutylammonium tribromide (TBATB) is a stable, crystalline solid that acts as a mild and selective brominating agent. ias.ac.inscispace.comresearchgate.net It is considered a safer alternative to liquid bromine. The reaction with acetophenones, including substituted variants, proceeds under mild conditions, often at room temperature in a solvent system like dichloromethane-methanol. scispace.combvmbskkmkadegaon.edu.in The mechanism is believed to involve the slow enolization of the ketone followed by a rapid bromination by the tribromide ion (Br₃⁻). scispace.combvmbskkmkadegaon.edu.in Studies on para-substituted acetophenones have shown that the reaction kinetics are pseudo-first order with respect to the oxidant. bvmbskkmkadegaon.edu.in
Key Features of TBATB Bromination:
Mild reaction conditions. cdnsciencepub.com
High selectivity for mono-bromination. ias.ac.in
Reduced hazardous effects compared to molecular bromine. bvmbskkmkadegaon.edu.in
N,N'-Dibromo-p-toluenesulfonamide (TsNBr₂):
N,N'-Dibromo-p-toluenesulfonamide (TsNBr₂) has emerged as a powerful reagent for the bromination of various organic compounds, including ketones. sci-hub.seresearchgate.net It enables the rapid and efficient synthesis of α-bromo ketones. researchgate.net Reactions are often carried out under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. mdpi.com
Advanced and Green Synthetic Approaches to this compound
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. Continuous flow and photocatalytic methods are at the forefront of these innovations for the synthesis of α-bromo ketones.
Continuous Flow Synthesis for Enhanced Control and Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. akjournals.comresearchgate.net
Reactor Design and Process Intensification
Continuous flow synthesis of α-bromo ketones is often performed in microreactors or tubular reactors. akjournals.comacs.org These reactors provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer. akjournals.commicroinnova.com This precise control over reaction parameters like temperature, residence time, and stoichiometry is crucial for minimizing the formation of byproducts, such as dibrominated species. mdpi.comnih.gov Process intensification is achieved by optimizing these parameters, often through automated systems, to maximize yield and throughput. akjournals.comvapourtec.com For instance, the use of a closed system for handling hazardous reagents like bromine significantly improves safety. akjournals.com
Comparative Analysis with Batch Methodologies
Compared to batch methods, continuous flow synthesis offers several key benefits. vapourtec.com
| Feature | Continuous Flow Synthesis | Batch Synthesis |
| Safety | Inherently safer due to small reaction volumes and containment of hazardous materials. akjournals.com | Higher risks associated with handling large quantities of hazardous reagents and potential for thermal runaways. akjournals.com |
| Control | Precise control over temperature, residence time, and mixing. vapourtec.com | Challenges in maintaining uniform conditions, leading to potential side reactions. vapourtec.com |
| Selectivity | Excellent selectivity, minimizing byproducts like dibrominated or ring-brominated compounds. mdpi.comnih.gov | Often results in mixtures of products, requiring extensive purification. researchgate.net |
| Efficiency | Higher space-time yields and potential for automation. | Generally lower efficiency and scalability can be non-linear. akjournals.com |
The ability of flow chemistry to handle unstable intermediates and perform reactions that are difficult or impossible in batch is a significant advantage. vapourtec.com
Scale-Up Considerations and Industrial Applicability in Research
Scaling up from laboratory research to industrial production is more straightforward in continuous flow systems compared to batch processes. akjournals.comacs.org The scalability is often linear, meaning that increasing production volume can be as simple as running the reactor for a longer time or by "numbering-up" – using multiple reactors in parallel. akjournals.com This predictability makes continuous flow highly attractive for industrial applications where consistent product quality and process robustness are paramount. mdpi.comnih.gov Research has demonstrated the successful scale-up of α-bromination reactions, highlighting its industrial viability. mdpi.comwuxiapptec.com
Photocatalytic Bromination Strategies
Photocatalysis has emerged as a green and powerful tool in organic synthesis, utilizing light to drive chemical reactions under mild conditions. mdpi.comuni-regensburg.de The α-bromination of ketones can be achieved using photocatalytic methods, often employing N-bromosuccinimide (NBS) as the bromine source. researchgate.net
Visible-light-induced photocatalysis, using catalysts like Eosin Y or ruthenium and iridium complexes, can generate bromine radicals from a bromine source. mdpi.comuni-regensburg.de These radicals then participate in the α-bromination of the ketone. This approach avoids the use of harsh reagents and high temperatures, offering a more sustainable synthetic route. researchgate.netuantwerpen.be While specific examples for this compound are not extensively detailed in the provided context, the general principles of photocatalytic α-bromination of acetophenones are well-established and applicable. researchgate.netresearchgate.net The development of metal-free organic photocatalysts further enhances the green credentials of this methodology. cardiff.ac.uk
Visible-Light-Induced Transformations (e.g., Ru(bpy)₃Cl₂)
Tris(bipyridine)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, is a widely used photocatalyst that can initiate a variety of chemical transformations upon irradiation with visible light. researchgate.netua.es In the context of α-bromination, [Ru(bpy)₃]Cl₂ can be used to generate bromine radicals from a suitable bromine source, which then react with the ketone. For instance, the α-bromination of various styrenes to their corresponding α-bromoketones has been achieved using [Ru(bpy)₃]Cl₂ as the photocatalyst in the presence of CHBr₃ and a promoter like PhI(OAc)₂ under blue LED irradiation. mdpi.com This method offers good to excellent yields for a range of substrates, including those with methyl groups. mdpi.com The reaction mechanism typically involves the excited state of the photocatalyst initiating a single electron transfer (SET) process. ua.es
A study by Zhang and co-workers in 2021 detailed the synthesis of α-bromoketones from styrenes using Ru(bpy)₃Cl₂ (1.0 mol%), CHBr₃, and PhI(OAc)₂ in dioxane under blue LED light (450–455 nm). mdpi.com This protocol was effective for various substituted styrenes, affording the desired products in good yields. mdpi.com
Metal-Free Photocatalysis (e.g., g-C₃N₄)
In a push towards more sustainable chemistry, metal-free photocatalysts have gained significant attention. Graphitic carbon nitride (g-C₃N₄) is a promising metal-free polymeric photocatalyst with a band gap of approximately 2.7 eV, allowing it to absorb visible light. plos.org It is chemically stable and can be prepared by the thermal polycondensation of inexpensive precursors like melamine (B1676169) or dicyandiamide. plos.org
g-C₃N₄ has been successfully employed in various photocatalytic reactions, including the oxidation of olefins. researchgate.net For the synthesis of α-haloketones, a heterogeneous photocatalytic system using copper-decorated g-C₃N₄ (Cu-C₃N₄) and NiX₂ (where X is Cl or Br) as the halogen source has been developed for the conversion of aromatic olefins under visible light irradiation with air as the oxidant. nih.gov While this system uses a metal co-catalyst, the primary photocatalyst is metal-free. The pristine g-C₃N₄ can generate chlorine radicals upon irradiation, but this can lead to the formation of di-substituted products. nih.gov The presence of copper helps to modulate the formation of radicals, leading to better selectivity for the desired α-haloketone. nih.gov
| Catalyst System | Substrate Type | Halogen Source | Key Features |
| Ru(bpy)₃Cl₂ / PhI(OAc)₂ | Styrenes | CHBr₃ | Good to excellent yields, mild conditions. mdpi.com |
| Cu-C₃N₄ / NiX₂ | Aromatic Olefins | NiX₂ (X=Cl, Br) | Heterogeneous, uses air as oxidant, good selectivity. nih.gov |
| g-C₃N₄ | Ketones | N-Bromosuccinimide (NBS) | Metal-free, visible-light induced. researchgate.net |
Electrochemical α-Bromination Methods
Electrochemical synthesis offers an alternative green approach to chemical transformations by using electricity to drive reactions, often avoiding the need for harsh reagents. The electrochemical α-bromination of ketones can be achieved by generating a bromine source in situ. For example, the bromination of methyl levulinate has been studied electrochemically, where the regioselectivity between C-3 and C-5 bromination was found to be dependent on the reaction medium. wur.nl The addition of sulfuric acid was shown to significantly improve the bromination performance. wur.nl While specific examples for this compound are not detailed, the principles can be applied to aralkyl ketones. The process involves the oxidation of bromide ions to bromine at the anode, which then reacts with the ketone.
One-Pot Synthesis Protocols
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time, and resources.
From Secondary Alcohols
A versatile one-pot strategy for the synthesis of α-bromoketones from secondary alcohols has been developed using ammonium (B1175870) bromide and Oxone®. rsc.org This method proceeds through two consecutive steps: the oxidation of the secondary alcohol to the corresponding ketone, followed by the oxidative bromination of the in-situ generated ketone. researchgate.net This approach provides a green and efficient route to α-bromoketones from readily available starting materials.
From Olefins
The direct conversion of olefins to α-bromoketones is a valuable transformation. Several one-pot methods have been reported. One such method uses a bromide/bromate couple as a non-hazardous brominating agent. researchgate.net Another approach employs o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide for the direct conversion of olefins to α-bromo ketones. organic-chemistry.org A practical synthesis of α-bromo/iodo/chloroketones from olefins under visible-light irradiation has also been developed. researchgate.net
Sustainable and Recyclable Reaction Media (e.g., Ionic Liquids)
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, non-flammability, and high thermal stability. researchgate.net They can also be recycled and reused. researchgate.netscirp.org
The α-bromination of ketones with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid can be carried out in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf₂N). researchgate.netscirp.org The α-bromoketone product can be easily extracted with diethyl ether, and the ionic liquid can be reused multiple times without a significant loss in yield. researchgate.netscirp.org For example, the α-bromination of acetophenone (B1666503) in [bmim]PF₆ proceeded in high yield, and the ionic liquid was successfully recycled up to seven times. scirp.org Another approach utilizes 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both the solvent and the brominating agent, providing selective α-monobromination of ketones under solvent-free conditions at room temperature with high yields. sioc-journal.cn
| Ionic Liquid System | Brominating Agent | Key Advantages |
| [bmim]PF₆ or [bmpy]Tf₂N / p-TsOH | N-Bromosuccinimide (NBS) | Recyclable medium, good yields, simple product extraction. researchgate.netscirp.org |
| [Bmim]Br₃ | Acts as both solvent and reagent | Solvent-free, mild conditions, high selectivity for monobromination. sioc-journal.cn |
Chemo-, Regio-, and Stereoselective Bromination in the Synthesis of this compound
Controlling the selectivity of bromination is crucial for obtaining the desired product in high yield and purity.
Strategies for Mono- vs. Di-bromination Control
The selective synthesis of either the mono- or di-brominated product is a common challenge in the α-bromination of ketones. Several strategies have been developed to address this.
One effective method for selective α-monobromination is the use of 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) under solvent-free conditions, which has been shown to give α-monobromoketones with high selectivity (90-96% yields). sioc-journal.cn
The choice of brominating agent and reaction conditions can also influence the outcome. For example, in the synthesis of 2-aminothiazole (B372263) derivatives, the in-situ α-bromination of aralkyl ketones with N-bromosuccinimide (NBS) was optimized to favor the α-monobrominated ketone exclusively over the α-dibrominated product. tandfonline.com The portion-wise addition of NBS was found to be a key factor in controlling the release of the bromonium ion and improving the yield of the monobrominated product. tandfonline.comnih.gov
Furthermore, hypervalent iodine reagents have been used for the chemoselective bromination of terminal alkynes. researchgate.net By altering the bromine source in a system with (diacetoxyiodo)benzene (B116549) (PIDA), it is possible to selectively obtain different brominated products. researchgate.net For instance, the NaBr/PIDA system with the addition of water can lead to the formation of α,α-dibromo ketones. researchgate.net
In continuous flow systems, precise control over reaction parameters such as temperature can also be used to manage selectivity. For benzylic brominations, lower temperatures have been shown to favor monobromination, while higher temperatures can lead to an increase in dibrominated side products. acs.org
Asymmetric α-Bromination Techniques
The introduction of a bromine atom at the α-position of 1-(m-tolyl)ethanone creates a chiral center. Asymmetric α-bromination aims to produce one enantiomer in excess over the other, a critical step for the synthesis of enantiopure target molecules. This is typically achieved using chiral catalysts that create a chiral environment around the substrate during the bromination step.
Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of ketones. Chiral secondary amines, such as derivatives of proline and C2-symmetric imidazolidines, are effective catalysts. researchgate.netrsc.orgnih.gov The mechanism involves the formation of a chiral enamine intermediate from the ketone and the organocatalyst. This enamine then reacts with an electrophilic bromine source, with the chiral catalyst directing the approach of the brominating agent to one face of the enamine, resulting in an enantiomerically enriched product. For instance, C2-symmetric imidazolidine (B613845) catalysts have been shown to afford α-brominated ketones in up to 94% enantiomeric excess (ee). rsc.orgnih.gov
Another successful approach involves transition metal catalysis. Chiral palladium(II) complexes, for example, have been utilized to catalyze the asymmetric α-bromination of ketones. yu.edu.jo In these systems, the ketone is thought to coordinate to the chiral metal center, forming a chiral enolate. Subsequent reaction with a bromine source like copper(II) bromide leads to the formation of the α-bromoketone with high enantioselectivity. Reported methods using symmetric ketones have achieved ee values ranging from 68-89%. yu.edu.jo
The choice of the brominating agent is also crucial. While molecular bromine can be used, reagents like N-Bromosuccinimide (NBS) are often preferred due to their solid nature and easier handling. rsc.org In some organocatalytic systems, specialized ketone-based brominating agents (KBAs) have been developed to enhance practicality and selectivity. acs.orgacs.org
| Catalytic System | Catalyst Type | Typical Bromine Source | Substrate Type | Reported Enantiomeric Excess (ee) |
| Organocatalysis | C2-Symmetric Imidazolidine | N-Bromosuccinimide (NBS) | Ketones | Up to 94% rsc.orgnih.gov |
| Organocatalysis | C2-Symmetric Diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Aldehydes | Up to 96% rsc.org |
| Transition Metal Catalysis | Chiral Palladium(II)-BINAP/METBOX complexes | Copper(II) Bromide | Symmetric Ketones | 68-89% yu.edu.jo |
Control of Enolization Pathways for Selectivity
For an aryl methyl ketone like 1-(m-tolyl)ethanone, the α-carbon of the methyl group is the sole site for enolization and subsequent bromination. Therefore, the primary selectivity challenge is not regioselectivity between different α-carbons, but rather controlling the extent of the reaction to achieve selective mono-bromination over di- or tri-bromination. This control is directly linked to the method of enolate formation. The reaction can be directed through either a kinetic or a thermodynamic pathway. udel.edu
Kinetic Control: The kinetic enolate is the one that is formed fastest. Its formation is favored under conditions that are irreversible: a strong, sterically hindered base, aprotic solvent, and low temperatures. udel.edumasterorganicchemistry.com For 1-(m-tolyl)ethanone, using a base like lithium diisopropylamide (LDA) at -78 °C in a solvent like tetrahydrofuran (B95107) (THF) leads to the rapid and quantitative formation of the lithium enolate. udel.edu Because the deprotonation is essentially irreversible, this enolate is "locked" in place. Subsequent, rapid addition of one equivalent of a brominating agent (e.g., Br₂) results in a clean, high yield of the mono-brominated product, this compound. This method effectively prevents over-bromination because the enolate is consumed before it can equilibrate or react further.
Thermodynamic Control: The thermodynamic enolate is the most stable enolate. Its formation is favored under reversible conditions, which typically involve using a weaker base (often the same as the solvent's conjugate base, like NaOEt in EtOH), a protic solvent, and higher temperatures (room temperature or above). udel.edu Under these conditions, an equilibrium is established between the ketone, the enolate, and the protonated base. masterorganicchemistry.com For aryl methyl ketones, acid-catalyzed bromination (e.g., Br₂ in acetic acid) also proceeds via the enol, which is the neutral equivalent of the enolate. sci-int.com While these conditions can provide the mono-bromo product, they also carry a higher risk of di-bromination. The initial mono-brominated product is more acidic than the starting ketone, meaning it can be deprotonated again under equilibrium conditions to form a new enolate, which then reacts to give the α,α-dibromo ketone. google.com Careful control over stoichiometry and reaction time is therefore essential under thermodynamic conditions to maximize the yield of the desired mono-bromo product. sci-int.comjcsp.org.pk
| Control Pathway | Conditions | Base Characteristics | Temperature | Outcome for Bromination of 1-(m-tolyl)ethanone |
| Kinetic | Irreversible | Strong, sterically hindered (e.g., LDA) | Low (-78 °C) | Favors selective mono-bromination upon addition of electrophile. udel.edu |
| Thermodynamic | Reversible | Weaker, non-hindered (e.g., NaOEt) or acid-catalyzed | Higher (0 °C to reflux) | Can yield mono-bromo product but risks over-bromination due to equilibration. udel.edusci-int.com |
Reactivity and Transformational Chemistry of 2 Bromo 1 M Tolyl Ethanone
Nucleophilic Substitution Reactions at the α-Brominated Carbon
The α-brominated carbon is the primary site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
2-Bromo-1-(m-tolyl)ethanone readily reacts with various nitrogen-containing nucleophiles. Primary and secondary amines, for example, can displace the bromide ion to form α-amino ketones, which are important precursors for many biologically active molecules. acs.org
A particularly significant application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of α-bromo ketones with thiourea (B124793) or substituted thioureas is a classic method (Hantzsch thiazole (B1198619) synthesis) for preparing aminothiazole derivatives. nanobioletters.com Similarly, reactions with hydrazines can lead to the formation of various nitrogen-containing heterocycles. nih.gov Research on the analogous 2-bromo-1-(p-tolyl)ethanone has shown its utility in one-pot, three-component reactions to create complex thiazole derivatives. nih.govdiva-portal.org
The azide (B81097) ion (N₃⁻) is an excellent nucleophile that can be used to synthesize α-azido ketones from α-bromo ketones. masterorganicchemistry.com This reaction proceeds via a standard SN2 mechanism. The resulting α-azido ketones are versatile intermediates themselves, which can be reduced to primary α-amino ketones or used in other transformations like the Curtius rearrangement upon conversion to an acyl azide. masterorganicchemistry.com
Table 1: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Substituted Thiourea | Potassium carbonate, DMF | N-substituted-aminothiazole |
| Thiosemicarbazide | Ethanol (B145695), reflux | Thiazole derivatives |
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), react with this compound to form α-alkoxy and α-acyloxy ketones, respectively. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-1-(m-tolyl)ethanone.
These reactions are typically carried out under basic conditions to generate the nucleophilic alkoxide or by using the salt of the corresponding acid. The products, α-hydroxy and α-alkoxy ketones, are found in various natural products and are used as building blocks in organic synthesis. researchgate.net For example, the reaction of α-bromoacetophenones with carboxylates followed by hydrolysis is a route to α-hydroxyacetophenones. researchgate.net
Due to the high nucleophilicity of sulfur, thiols (RSH) and their conjugate bases, thiolates (RS⁻), react efficiently with this compound. researchgate.netmasterorganicchemistry.com These SN2 reactions lead to the formation of α-thio ketones (also known as α-ketosulfides).
The reaction is often performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. masterorganicchemistry.com For example, reacting this compound with a thiol like ethanethiol (B150549) in the presence of a base such as sodium hydroxide (B78521) would yield 2-(ethylthio)-1-(m-tolyl)ethanone. Studies on the closely related 2-bromo-1-(p-tolyl)ethanone reacting with potassium thioacetate (B1230152) demonstrate the formation of an α-S-acetyl ketone, which can be further manipulated. conicet.gov.ar These sulfur-containing products are valuable intermediates, notably in the synthesis of sulfur-containing heterocycles like benzothiazoles and thiazolidinones. nih.gov
The electrophilic α-carbon can also be attacked by carbon-based nucleophiles to form new carbon-carbon bonds. This is a crucial transformation for building more complex molecular skeletons. Enolates, derived from ketones, esters, or other carbonyl compounds, can act as nucleophiles to alkylate this compound, leading to the formation of 1,4-dicarbonyl compounds.
Furthermore, organometallic reagents can be employed for this purpose. For instance, benzylic tosylhydrazones can be coupled with boronic acids in a metal-free reaction to form C-C bonds, a process that could be adapted for α-bromo ketones. organic-chemistry.org
Reaction with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiolates)
Carbonyl Group Transformations
The carbonyl group in this compound can undergo a variety of reactions, with reduction being one of the most significant.
Reduction of the ketone functionality in this compound yields the corresponding α-bromohydrin, 2-bromo-1-(m-tolyl)ethanol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).
Of particular importance is the asymmetric reduction to produce a single enantiomer of the chiral alcohol. Biocatalysis, using whole-cell microorganisms or isolated enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful method for this transformation. wiley-vch.deresearchgate.net These enzymatic reductions often proceed with very high levels of enantioselectivity, yielding optically pure alcohols (e.g., >99% enantiomeric excess, or ee). researchgate.net
Research on a wide range of substituted acetophenones has demonstrated the effectiveness of this approach. nih.govresearchgate.net For example, a ketoreductase from Sporobolomyces salmonicolor has been used to reduce 1-(m-tolyl)ethanone with 92% ee for the (R)-enantiomer. nih.gov Enzymes often follow Prelog's rule, where the hydride is delivered to one specific face of the carbonyl, though anti-Prelog products can also be obtained depending on the enzyme and substrate. nih.gov The resulting chiral α-bromohydrins are highly valuable intermediates for synthesizing enantiomerically pure pharmaceuticals, such as β-adrenergic receptor blockers. researchgate.net
Table 2: Biocatalytic Asymmetric Reduction of Ketones
| Biocatalyst Type | Substrate Example | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ketoreductase (KRED) | Substituted Acetophenones | (R) or (S) | Often >95% |
| Enterococcus faecium | 2-bromo-1-(naphthalen-2-yl)ethanone | (S) | >99% |
Oxidation Reactions (e.g., to Carboxylic Acids)
The oxidation of α-haloketones like this compound can lead to the formation of carboxylic acids. While direct oxidation of the ketone functionality is not a primary reaction pathway, the methyl group on the tolyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate. This would yield 2-bromo-1-(3-carboxyphenyl)ethanone.
Furthermore, under specific conditions, the entire acyl group can be transformed. For instance, the Favorskii rearrangement, which occurs in the presence of a base, can ultimately yield a carboxylic acid derivative. pearson.comwikipedia.org Additionally, some synthetic methodologies focus on the photo-oxidation of related aromatic alcohols, which can be oxidized to carboxylic acids using air or O2 under light irradiation, suggesting potential indirect routes from the corresponding alcohol of this compound. nih.gov
Enolate Chemistry and Condensation Reactions (e.g., Aldol (B89426), Michael)
The presence of the α-bromo substituent significantly influences the enolate chemistry of this compound. The formation of an enolate is a key step in several important carbon-carbon bond-forming reactions.
Enolate Formation: α-haloketones can be reduced to form enolates through the loss of the halogen atom. wikipedia.org This can be achieved using various reducing agents, including one-electron and two-electron reducing agents like zinc metal. wikipedia.org Alternatively, metal-halogen exchange reactions with reagents such as n-BuLi, PhMgBr, or Et2Zn can also generate the corresponding metal enolates. oup.com A system of TiCl4-n-Bu4NI has also been shown to effectively reduce α-bromoketones to titanium enolates. organic-chemistry.orgacs.org
Aldol and Michael Reactions: Once formed, these enolates can participate in classic condensation reactions.
Aldol Condensation: The enolate of this compound can react with aldehydes or ketones in an aldol addition reaction to form a β-hydroxy ketone. wikipedia.orgmasterorganicchemistry.com This reaction is typically base-catalyzed and is a fundamental method for forming carbon-carbon bonds. iitk.ac.in Crossed aldol condensations, where the enolate of one carbonyl compound reacts with a different carbonyl compound, are also possible. wikipedia.org To achieve selectivity in crossed reactions, one of the carbonyl compounds is often non-enolizable. wikipedia.org
Michael Addition: The enolate can also act as a nucleophile in a Michael addition reaction, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This conjugate addition is a powerful tool for forming 1,5-dicarbonyl compounds. The reaction proceeds through deprotonation to form the enolate, followed by conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com
Table 1: Examples of Condensation Reactions Involving α-Haloketone Enolates
| Reaction Type | Reactants | Key Intermediate | Product Type |
| Aldol Addition | Enolate of this compound + Aldehyde/Ketone | β-alkoxide | β-Hydroxy ketone |
| Michael Addition | Enolate of this compound + α,β-Unsaturated carbonyl | Enolate | 1,5-Dicarbonyl compound |
Reactions Involving the Aromatic Ring
Substituent Effects of the m-Tolyl Group on Reactivity
The m-tolyl group, with its methyl substituent at the meta position, influences the reactivity of this compound in several ways. The methyl group is generally considered an electron-donating group through induction. This can affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring.
In electrophilic aromatic substitution reactions, the electron-donating nature of the methyl group activates the aromatic ring, making it more susceptible to attack by electrophiles compared to an unsubstituted phenyl ring. masterorganicchemistry.com The directing effect of the methyl group favors substitution at the ortho and para positions relative to the methyl group.
The presence of the m-tolyl group can also introduce steric effects, which may influence the approach of reagents to the reactive sites of the molecule. For instance, in reactions involving the carbonyl group or the α-carbon, the steric bulk of the tolyl group might play a role in the stereochemical outcome of the reaction.
Ring Functionalization (e.g., Electrophilic Aromatic Substitution)
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The outcome of EAS on this compound is directed by two substituents: the methyl group and the bromoacetyl group. The methyl group is an activating, ortho-, para-director. The bromoacetyl group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group. The directing effects of these two groups will determine the position of the incoming electrophile.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CH3 (m-tolyl) | Electron-donating (inductive) | Activating | Ortho, Para |
| -C(O)CH2Br | Electron-withdrawing (inductive and resonance) | Deactivating | Meta |
Rearrangement Reactions (e.g., Favorskii-type Rearrangements)
α-haloketones such as this compound are known to undergo the Favorskii rearrangement in the presence of a base. wikipedia.org This reaction typically leads to the formation of carboxylic acid derivatives. wikipedia.org The mechanism is believed to involve the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then cyclizes to a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (like a hydroxide or alkoxide ion). wikipedia.org Ring-opening of the cyclopropanone intermediate leads to the final rearranged product. wikipedia.org
In cases where enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org This involves the direct addition of the nucleophile to the carbonyl group, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org The Favorskii rearrangement is a valuable synthetic tool for ring contraction in cyclic α-haloketones and for the synthesis of branched carboxylic acids from acyclic α-haloketones. ddugu.ac.in
Organometallic Cross-Coupling Reactions of this compound Derivatives (e.g., Suzuki, Sonogashira, Heck)
While the bromine atom in this compound is at the α-position to the carbonyl group and not directly on the aromatic ring, derivatives of this compound can participate in various organometallic cross-coupling reactions. For instance, if the aromatic ring itself is functionalized with a halide, these powerful C-C bond-forming reactions become accessible.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.org Should a derivative of this compound possess an aryl halide moiety, it could be coupled with a boronic acid or boronic ester to form a biaryl structure. nih.govgre.ac.uk The reaction is highly valued for its mild conditions and functional group tolerance. rsc.org
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A halogenated aromatic derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. wikipedia.org Copper-free versions of this reaction have also been developed. rsc.org
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comorganic-chemistry.org An aryl halide derivative of this compound could react with an alkene to form a new C-C bond, leading to substituted styrenyl-type structures. researchgate.net
Table 3: Overview of Cross-Coupling Reactions for Aryl Halide Derivatives
| Reaction | Catalyst System | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium catalyst, Base | Aryl/Vinyl Halide + Organoboron Reagent | C(sp2)-C(sp2) |
| Sonogashira | Palladium catalyst, Copper co-catalyst, Base | Aryl/Vinyl Halide + Terminal Alkyne | C(sp2)-C(sp) |
| Heck | Palladium catalyst, Base | Aryl/Vinyl Halide + Alkene | C(sp2)-C(sp2) |
Photochemical Transformations of this compound
No detailed research findings specifically investigating the photochemical transformations of this compound could be located in the scientific literature. Therefore, no data on its specific photochemical reactions, products, or quantum yields can be provided.
Synthetic Utility of 2 Bromo 1 M Tolyl Ethanone As a Key Building Block
Precursor in the Synthesis of Heterocyclic Compounds
The reactivity of the α-bromoketone moiety in 2-bromo-1-(m-tolyl)ethanone is central to its utility in synthesizing heterocyclic systems. The electrophilic carbonyl carbon and the carbon bearing the bromine atom are susceptible to attack by a variety of dinucleophilic species, leading to cyclization and the formation of stable aromatic and non-aromatic rings.
Five-Membered Heterocycles (e.g., Thiazoles, Imidazoles, Pyrazoles, Indoles, Oxazoles, Selenazoles)
This compound and its isomers are extensively used in the synthesis of five-membered heterocycles. The Hantzsch thiazole (B1198619) synthesis is a classic example, where an α-haloketone reacts with a thiourea (B124793) or thioamide. nanobioletters.comclockss.org
Thiazoles: The reaction of 2-bromo-1-(p-tolyl)ethanone with thiosemicarbazone derivatives in refluxing ethanol (B145695) leads to the formation of 2-(2-arylidenehydrazinyl)-4-(p-tolyl)thiazoles. clockss.org Similarly, substituted N-aryl-4-(p-tolyl)thiazol-2-amines have been synthesized from the reaction of 1-arylthioureas with 2-bromo-1-(p-tolyl)ethanone. nanobioletters.com A one-pot, three-component reaction has also been developed for the synthesis of novel thiazole derivatives. nih.govdiva-portal.org
Imidazoles: Imidazole (B134444) derivatives can be prepared through the reaction of α-bromo ketones with amidines or a mixture of an aldehyde, amine, and ammonia (B1221849) source. For instance, 1,2,5-trisubstituted imidazoles have been synthesized via a multicomponent reaction involving vinyl azides, aromatic aldehydes, and aromatic amines, where α-bromo ketones are key precursors. acs.org Fused imidazole systems, such as imidazo[2,1-b]thiazoles, are synthesized by reacting 2-aminothiazole (B372263) derivatives with α-bromo ketones like 2-bromo-1-(p-tolyl)ethanone. google.com
Pyrazoles: Pyrazole (B372694) derivatives can be synthesized by reacting α-bromo ketones with hydrazine (B178648) derivatives. For example, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a related α-bromo ketone, is used to synthesize thiazole derivatives bearing a pyrazole moiety. clockss.org
Indoles: While direct synthesis of indoles from this compound is less common, the Bischler–Möhlau indole (B1671886) synthesis provides a general route to 2-arylindoles by reacting an α-bromo ketone with an excess of an aniline. nih.gov This method often requires high temperatures, but the use of microwave irradiation can improve efficiency. nih.gov
Oxazoles: The Robinson-Gabriel synthesis is a general method for preparing oxazoles, which involves the cyclization of N-acyl-α-amino ketones. These precursors can be obtained from α-bromo ketones through a two-step process involving displacement of the bromide with an amine followed by acylation.
Selenazoles: 2-Amino-1,3-selenazoles are synthesized by reacting α-bromo ketones with selenourea (B1239437) or its derivatives. For example, 2-phenylamino-4-(4-tolyl)-1,3-selenazole was prepared from 2-bromo-4′-methylacetophenone and phenylselenourea. mdpi.com The reaction of selenoamides with α-bromoketones in ethanol also yields 1,3-selenazole (B15495438) derivatives. nih.gov
Table 1: Synthesis of Five-Membered Heterocycles from 2-Bromo-1-(tolyl)ethanone Derivatives
| Heterocycle | Reactants | Key Conditions | Resulting Scaffold | Reference(s) |
|---|---|---|---|---|
| Thiazole | 2-Bromo-1-(p-tolyl)ethanone, Thiosemicarbazone | Reflux in Ethanol | 2-(2-arylidenehydrazinyl)-4-(p-tolyl)thiazole | clockss.org |
| Thiazole | 2-Bromo-1-(p-tolyl)ethanone, N-arylthiourea | Base (K2CO3), Solvent (DMF) | N-aryl-4-(p-tolyl)thiazol-2-amine | nanobioletters.com |
| Imidazo[2,1-b]thiazole | 2-Bromo-1-(p-tolyl)ethanone, 2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester | Heat in Ethanol | 3-Methyl-6-(p-tolyl)-imidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester | google.com |
| Selenazole | 2-Bromo-4'-methylacetophenone, Phenylselenourea | Not specified | 2-Phenylamino-4-(4-tolyl)-1,3-selenazole | mdpi.com |
Six-Membered Heterocycles (e.g., Pyrazines, Triazines, Quinoxalines, Pyridines)
The electrophilic nature of this compound also facilitates the synthesis of six-membered heterocyclic rings.
Quinoxalines: Quinoxaline (B1680401) derivatives are readily prepared by the condensation reaction of an α-bromo ketone with an o-phenylenediamine. sapub.org The reaction typically proceeds in an alcoholic solvent and may be followed by oxidation to yield the aromatic quinoxaline ring. sapub.org This method is efficient for producing a variety of substituted quinoxalines.
Pyridines: Substituted pyridines can be synthesized from α-bromo ketones through various strategies. One approach involves the reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds to form thioxohydropyridine-3-carbonitriles, which can then react with α-bromo ketones like 2-bromo-1-(p-tolyl)ethanone to yield thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net
Triazines: While direct, single-step syntheses of simple triazines from this compound are not widely reported, this compound can be used to build precursors for more complex triazine systems. For example, a related compound, 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone, is a precursor for pyrazolo[5,1-c]triazine derivatives. nih.govresearchgate.net
Pyrazines: The synthesis of pyrazines generally involves the self-condensation of α-amino ketones, which can be prepared from α-bromo ketones. Alternatively, the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, which can be generated from an α-bromo ketone, also yields pyrazines.
Table 2: Synthesis of Six-Membered Heterocycles from 2-Bromo-1-(tolyl)ethanone Derivatives
| Heterocycle | Reactants | Key Conditions | Resulting Scaffold | Reference(s) |
|---|---|---|---|---|
| Quinoxaline | α-Bromo ketone, o-Phenylenediamine | Aqueous basic medium with TBAB or reflux in ethanol followed by oxidation | Substituted Quinoxalines | sapub.org |
| Thieno[2,3-b]pyridine | 2-Bromo-1-(p-tolyl)ethanone, Thioxohydropyridine-3-carbonitrile | Not specified | Thieno[2,3-b]pyridine derivatives | researchgate.net |
| Pyrazolo[5,1-c]triazine | Precursor from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Not specified | Pyrazolo[5,1-c]triazine derivatives | nih.govresearchgate.net |
Fused Heterocyclic Systems
This compound is a crucial building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. Examples include imidazo[2,1-b]thiazoles, which are synthesized by reacting a 2-aminothiazole with an α-bromo ketone. google.com Another important class is the pyrazolo[1,5-a]pyrimidines, which can be accessed through multi-step syntheses where this compound or its derivatives are used to construct key intermediates. nih.govd-nb.info The synthesis of imidazo[1,2-f]phenanthridines has been achieved through the coupling and cyclization of 2-(2-bromoaryl)imidazoles, which themselves can be derived from α-bromo ketones. acs.org
Multi-Component Reactions for Heterocycle Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. This compound is a suitable component for such reactions. A notable example is the one-pot, three-component synthesis of thiazole derivatives, which demonstrates the power of MCRs in rapidly generating molecular diversity. nih.govdiva-portal.org MCRs involving α-bromo ketones are also employed in the synthesis of highly substituted imidazoles and other nitrogen-containing heterocycles. acs.orgacs.org
Application in Medicinal Chemistry and Drug Discovery Research
The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds and pharmaceuticals. This makes it a valuable starting material in medicinal chemistry and drug discovery.
Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds
The heterocycles synthesized from this compound, such as thiazoles, imidazoles, and quinoxalines, serve as advanced pharmaceutical intermediates. These core structures are found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. For example, thiazole-containing compounds have been investigated as potential anticancer agents. nih.gov Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as pharmaceuticals. google.com Furthermore, quinoxaline derivatives are known to possess diverse biological activities and are synthesized using α-bromo ketones as key precursors. sapub.orgacs.orgresearchgate.net The versatility of this compound allows for the creation of libraries of compounds based on these privileged scaffolds for screening and lead optimization in drug discovery programs. nih.govd-nb.info
Development of Biologically Active Molecules (e.g., HIV Protease Inhibitors)
This compound is a versatile reagent in the synthesis of various heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. Its utility is particularly prominent in the construction of thiazole and triazole rings, which are core structures in many pharmaceutical agents.
The primary reaction leveraging this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound like thiourea. nih.gov This method provides a straightforward and efficient route to 2-aminothiazoles, which are precursors to a multitude of derivatives with demonstrated biological activities, including antibacterial, antifungal, and anticancer properties. nih.govacs.org The strategic use of phenacyl bromides in molecular hybridization has been shown to enhance drug efficacy and reduce toxicity. acs.org
While direct synthesis of HIV protease inhibitors using this compound is not extensively documented in the provided results, the synthesis of related C2-symmetric HIV-1 protease inhibitors often involves modifications of the P1/P1' positions with substituted benzyl (B1604629) groups. diva-portal.orgnih.gov For instance, the synthesis of inhibitors with m-bromobenzyloxy substituted core structures has been reported, highlighting that the meta-substituted phenyl motif is tolerated and explored in this class of inhibitors. nih.gov The reactivity of the α-bromo ketone in this compound allows for its use in creating complex side chains and ligands for enzyme active sites.
Furthermore, this building block is employed in the synthesis of other biologically significant molecules. For example, it can be used to synthesize tetrazolo[1,5-c]quinazoline-5-thione S-derivatives. One such derivative, ethyl 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-3-(m-tolyl)propanoate, was synthesized and studied, although it showed minimal biological influence in certain assays. nih.gov
The table below summarizes examples of biologically active scaffolds synthesized using this compound or related phenacyl bromides.
| Scaffold | Synthetic Method | Potential Biological Activity |
| 2-Aminothiazole | Hantzsch Thiazole Synthesis | Antibacterial, Antifungal, Anticancer nih.govacs.org |
| Thiazolyl-Pyrazoline Hybrids | Multi-step synthesis involving nucleophilic substitution | Antimicrobial acs.org |
| C2-Symmetric Cores | Palladium-catalyzed aminocarbonylations (with related precursors) | HIV-1 Protease Inhibition nih.gov |
| Tetrazolo[1,5-c]quinazoline Derivatives | Alkylation of a thione | Varied biological effects nih.gov |
Investigational Use in Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatases)
Alpha-haloketones, including this compound, are recognized as reactive electrophiles capable of alkylating nucleophilic residues in enzyme active sites, such as cysteine or histidine. This reactivity makes them valuable tools for studying enzyme mechanisms and for the development of irreversible inhibitors.
In the context of Protein Tyrosine Phosphatases (PTPs), phenacyl bromides have been investigated as inhibitors. For example, 2-Bromo-1-(4-hydroxyphenyl)ethanone is known as Protein Tyrosine Phosphatase Inhibitor I. bldpharm.com PTPs are a family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is linked to diseases like cancer and diabetes. google.comnih.gov The development of PTP inhibitors is therefore a significant therapeutic goal.
While specific studies focusing solely on this compound as a PTP inhibitor are not detailed in the search results, the general class of substituted phenacyl bromides is of high interest. The substituents on the phenyl ring can modulate the inhibitor's selectivity and potency. The meta-tolyl group of this compound would influence its steric and electronic properties, potentially conferring selectivity for certain PTPs over others.
Research has also focused on the synthesis of 1,2,4-triazole (B32235) derivatives as potent enzyme inhibitors for conditions like Alzheimer's disease and diabetes. acs.org The synthesis of these inhibitors can involve electrophilic intermediates derived from reactions with reagents like 2-bromo ethanoyl bromide, showcasing the broader utility of such bromo-acetyl compounds in creating enzyme inhibitors. acs.org
The table below presents research findings on related compounds used in enzyme inhibition studies.
| Enzyme Target | Inhibitor/Precursor Class | Key Findings |
| Protein Tyrosine Phosphatase (PTP) | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Known PTP inhibitor bldpharm.com |
| Low Molecular Weight PTP (LMPTP) | Various heterocyclic compounds | LMPTP is a target for insulin (B600854) resistance syndromes google.com |
| Shp2 PTP | NSC-87877 (a quinoline (B57606) derivative) | Identified as a potent and selective Shp2 inhibitor nih.gov |
| Acetylcholinesterase (AChE), α-glucosidase | 1,2,4-Triazole derivatives | Synthesized molecules showed high inhibition potential acs.org |
Role in Agrochemical Synthesis Research
The structural motif of a substituted phenyl ring connected to a heterocyclic system is common in many agrochemicals. This compound serves as a key intermediate for introducing the m-tolyl ketone fragment into more complex molecules, including fungicides and insecticides.
A notable application is in the synthesis of triazole-based fungicides. For instance, tebuconazole (B1682727) derivatives have been developed as potent inhibitors of strigolactone biosynthesis, which can regulate plant development and interactions with parasitic weeds. jst.go.jp The synthesis of one such active derivative, 4-(4-Chlorophenyl)-2-m-tolyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, involves the m-tolyl group, suggesting that a precursor like this compound could be utilized in its synthetic pathway. jst.go.jp
Furthermore, research into novel insecticides has led to the development of N-pyridylpyrazole thiazole derivatives. mdpi.com The synthesis of these complex molecules often relies on the construction of a thiazole ring, a reaction for which this compound is a classic starting material via the Hantzsch synthesis. The versatility of the bromo-ketone allows for its reaction with various thioamides to generate a library of thiazole-based compounds for screening as potential new pesticides. mdpi.comgoogle.com
| Agrochemical Class | Target Application | Synthetic Role of this compound |
| Triazole Fungicides | Inhibition of fungal growth / Plant hormone regulation | Precursor for introducing the m-tolyl moiety jst.go.jp |
| Thiazole Insecticides | Insect pest control | Key building block for constructing the thiazole core mdpi.com |
| Heteroaryl-triazoles | Control of animal pests and ectoparasites | General precursor for heterocyclic synthesis google.com |
Contributions to Total Synthesis of Complex Natural Products
The total synthesis of complex natural products requires a toolbox of versatile and reliable building blocks to construct intricate molecular architectures. While a direct application of this compound in a completed total synthesis of a specific complex natural product is not prominently featured in the provided search results, its potential as a synthetic intermediate is clear. acs.orgnih.gov
The compound offers a reactive α-bromo ketone functional group, which allows for a variety of transformations, including nucleophilic substitutions and enolate chemistry. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, essential steps in building complex molecular skeletons. The m-tolyl group provides a specific substitution pattern that may be required for a particular natural product target.
For example, many natural products, such as certain alkaloids and terpenes, contain substituted aromatic rings. acs.orgnih.gov this compound could be used to introduce the 3-methylphenacyl group into a growing molecular framework. This fragment could then be further elaborated—the ketone could be reduced to an alcohol, converted to an alkene, or used in olefination reactions.
The synthesis of tetrahydroisoquinoline (THIQ) alkaloids, for instance, involves creative strategies to construct the core heterocyclic motif. acs.org While established routes often use electrophilic aromatic substitution, the use of versatile building blocks to construct side chains and other ring systems is crucial. A building block like this compound could be valuable in synthesizing precursors for these complex cyclization reactions.
Utilization in Material Science for Polymeric Structures
In material science, functional monomers and initiators are essential for creating polymers with specific properties. This compound has potential applications in this field, particularly as a precursor for polymer synthesis. Although its use is not as widely documented as some other initiators, its chemical structure lends itself to certain polymerization techniques.
The bromine atom in this compound makes it a potential initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization method that uses a transition-metal catalyst to reversibly activate and deactivate a dormant species (an alkyl halide). This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The ketone functionality could also be used for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking reactions.
While a general statement exists that related brominated ketones are used as precursors for synthesizing polymers, specific research detailing the use of this compound to initiate polymerization or its incorporation into polymeric backbones was not found in the initial search results. However, its fundamental reactivity as an alkyl halide makes it a plausible candidate for such applications in specialized polymer synthesis.
Analytical and Spectroscopic Characterization Techniques in 2 Bromo 1 M Tolyl Ethanone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-Bromo-1-(m-tolyl)ethanone, offering precise insights into the proton and carbon environments within the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound provides characteristic signals that confirm its structure. The spectrum typically reveals signals in the aromatic region corresponding to the protons on the m-tolyl group. A multiplet observed between δ 7.77 and 7.80 ppm can be assigned to two aromatic protons, while another multiplet between δ 7.36 and 7.44 ppm corresponds to the remaining two aromatic protons. rsc.org A key diagnostic signal is a singlet appearing around δ 4.46 ppm, which is attributed to the two protons of the bromomethyl (-CH₂Br) group. rsc.org Additionally, a singlet at approximately δ 2.43 ppm signifies the three protons of the methyl (-CH₃) group attached to the aromatic ring. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77-7.80 | m | 2H | Aromatic protons |
| 7.36-7.44 | m | 2H | Aromatic protons |
| 4.46 | s | 2H | -CH₂Br |
| 2.43 | s | 3H | -CH₃ |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet) and m (multiplet).
¹³C NMR Spectroscopy
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The most downfield signal, appearing at approximately δ 191.4 ppm, is characteristic of the carbonyl carbon (C=O). rsc.org The aromatic carbons resonate in the region of δ 126.1 to 138.7 ppm. rsc.org Specifically, the carbons directly attached to other groups show distinct shifts, with the carbon bearing the methyl group appearing around δ 138.7 ppm and the quaternary carbon of the carbonyl group at δ 134.7 ppm. rsc.org The signal for the bromomethyl carbon (-CH₂Br) is typically found around δ 31.1 ppm, and the methyl carbon (-CH₃) resonates at approximately δ 21.3 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 191.4 | C=O |
| 138.7 | Aromatic C-CH₃ |
| 134.7 | Aromatic C-C=O |
| 133.9 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.7 | Aromatic CH |
| 126.1 | Aromatic CH |
| 31.1 | -CH₂Br |
| 21.3 | -CH₃ |
Note: Chemical shifts are reported in parts per million (ppm).
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)
For a more in-depth structural assignment and to resolve any ambiguities in the 1D spectra, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. columbia.edu HSQC experiments establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made in the 1D spectra. columbia.edu For instance, it would show a correlation between the proton signal at δ 4.46 ppm and the carbon signal at δ 31.1 ppm.
The HMBC experiment reveals longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. columbia.edu For example, correlations would be expected between the protons of the -CH₂Br group and the carbonyl carbon, as well as the adjacent aromatic carbons. While specific 2D NMR data for this compound is not extensively reported in readily available literature, the application of these techniques is a standard practice in the structural elucidation of such molecules. researchgate.net
Variable Temperature (VT) NMR could be employed to study the conformational dynamics of the molecule, such as the rotation around the aryl-carbonyl bond. However, specific VT-NMR studies on this compound are not widely documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of the compound is C₉H₉BrO, which corresponds to a molecular weight of approximately 213.07 g/mol . lookchem.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov For instance, the exact mass is calculated to be 211.98368 Da. lookchem.com
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units.
Common fragmentation pathways in the mass spectrum would likely involve the loss of the bromine atom (•Br) or the bromomethyl radical (•CH₂Br). The cleavage of the bond between the carbonyl group and the bromomethyl group would lead to the formation of the m-tolyl-acylium ion [CH₃C₆H₄CO]⁺, which would be a prominent peak in the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong peak corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1672-1732 cm⁻¹. rsc.org The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.
Other characteristic absorptions include those for the aromatic C-H stretching vibrations, which are generally observed above 3000 cm⁻¹. The C-H stretching of the methyl and methylene (B1212753) groups appear in the 2957 cm⁻¹ region. rsc.org The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1672-1732 | Strong | C=O (carbonyl) stretch |
| >3000 | Medium-Weak | Aromatic C-H stretch |
| ~2957 | Medium-Weak | Aliphatic C-H stretch |
Note: Values are approximate and can vary based on the specific measurement conditions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Thin-layer chromatography (TLC) is a simple and rapid method used to qualitatively monitor reaction progress. ias.ac.in By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. ias.ac.in
For quantitative purity analysis, high-performance liquid chromatography (HPLC) is the method of choice. A suitable stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used to separate the compound from any impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Column chromatography is frequently used for the purification of this compound on a preparative scale. ias.ac.in Silica (B1680970) gel is a common stationary phase, and a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is used to elute the compound, separating it from byproducts and unreacted starting materials. ias.ac.in
High-Performance Liquid Chromatography (HPLC)
X-ray Crystallography of this compound Derivatives and Analogs
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not prominently featured in the literature, the technique has been successfully applied to elucidate the structures of its complex derivatives and analogs, providing unequivocal proof of their molecular geometry. mdpi.comresearchgate.net
For example, single-crystal X-ray diffraction analysis was used to confirm the molecular structure of 5-arylimino-1,3,4-thiadiazole derivatives, including analogs containing a tolyl group. mdpi.comresearchgate.net Such studies provide detailed information on bond lengths, bond angles, and the planarity of ring systems, such as dihedral angles. mdpi.com In one case, a 1,3,4-thiadiazole (B1197879) ring was found to be nearly planar. mdpi.com
The structural elucidation of other complex heterocyclic systems derived from related brominated ketones, such as 3-methoxy-6-(o-tolyl)-11H-benzo rsc.orglookchem.comchemscene.comthiazino[3,4-a]isoindol-11-one, has also been accomplished using X-ray crystallography. rsc.org The refinement of crystallographic data is performed using specialized software like SHELXL, and the analysis of intermolecular interactions can be visualized with programs such as Mercury.
| Derivative/Analog Class | Key Finding | Technique/Software |
|---|---|---|
| 5-Arylimino-1,3,4-thiadiazoles | Unambiguous proof of molecular structure and stereochemistry. mdpi.comresearchgate.net | Single-crystal X-ray diffraction mdpi.com |
| Benzo chemscene.comthiazino isoindolinones | Confirmed the structure of complex, multi-ring derivatives. rsc.org | X-ray crystallography rsc.org |
| Ortho-tolyl isomer derivatives | Effective for resolving atomic positions and analyzing weak intermolecular interactions. | SHELXL (refinement), Mercury (analysis) |
Environmental and Green Chemistry Perspectives in 2 Bromo 1 M Tolyl Ethanone Research
Sustainable Synthetic Methodologies for Minimizing Environmental Impact
Traditional methods for the synthesis of α-bromoketones, including 2-bromo-1-(m-tolyl)ethanone, often involve the use of hazardous reagents like elemental bromine and volatile organic solvents, which pose significant environmental and safety risks. researchgate.netresearchgate.net In response, researchers have focused on developing more sustainable and environmentally benign synthetic routes.
One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. researchgate.net NBS is a solid, making it easier and safer to handle than liquid bromine. researchgate.net Furthermore, reactions using NBS can sometimes be carried out under solvent-free conditions or in more environmentally friendly solvents like water or ionic liquids. researchgate.netscirp.org For instance, the α-bromination of ketones with NBS has been successfully achieved in ionic liquids like [bmim]PF6, which can be recycled and reused multiple times without a significant loss in product yield or purity. scirp.org This not only minimizes waste but also reduces the reliance on volatile and often toxic organic solvents. scirp.org
Another green strategy is the use of an aqueous hydrogen peroxide-hydrobromic acid (H2O2-HBr) system for the bromination of ketones. rsc.orgresearchgate.net This method can be performed "on water" at room temperature without the need for a catalyst or organic solvent, making it an attractive alternative to conventional methods. rsc.orgresearchgate.net The use of inexpensive and low-impact reagents, coupled with the absence of organic waste, significantly enhances the green credentials of this process. rsc.org
Researchers have also explored one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing energy consumption, solvent use, and waste generation. A notable example is the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and oxone, which are inexpensive, stable, and non-toxic reagents. rsc.orgdeepdyve.com This process involves the oxidation of the alcohol to a ketone, followed by in-situ oxidative bromination. rsc.orgdeepdyve.com
The development of catalytic systems is another cornerstone of sustainable synthesis. For example, metal-free 2D semiconductor g-C3N4 has been used as a photocatalyst for the synthesis of α-bromo ketones under visible light. rsc.org This method allows for the reutilization of the HBr by-product, enhancing atom economy and leading to a zero-effluent discharge process. rsc.org
Below is a table summarizing various sustainable methods for the synthesis of α-bromoketones:
| Method | Brominating Agent | Solvent/Catalyst | Key Advantages |
| NBS Bromination | N-Bromosuccinimide (NBS) | Ionic Liquids (e.g., [bmim]PF6) | Recyclable reaction medium, avoids volatile organic solvents. scirp.org |
| "On Water" Bromination | H2O2-HBr | Water | No organic solvent or catalyst needed, uses inexpensive reagents. rsc.orgresearchgate.net |
| One-Pot Synthesis from Alcohols | Ammonium Bromide/Oxone | - | Uses cheap, stable, non-toxic reagents; reduces steps and waste. rsc.orgdeepdyve.com |
| Photocatalysis | HBr (reutilized) | g-C3N4 (photocatalyst) | High atom efficiency, zero effluent discharge, uses visible light. rsc.org |
| Bromide/Bromate Couple | NaBr/NaBrO3 | Aqueous acidic medium | Stable, non-hazardous, and inexpensive reagents. rsc.org |
Biotransformation and Biodegradation Studies of α-Bromoketones
The environmental fate of halogenated organic compounds, including α-bromoketones, is a significant concern due to their potential persistence and toxicity. nsf.govnih.gov Biotransformation and biodegradation studies are crucial for understanding how these compounds are broken down in the environment and for developing bioremediation strategies.
Microorganisms play a key role in the degradation of halogenated hydrocarbons. igi-global.com Bacteria, yeasts, and fungi have been shown to biodegrade petroleum hydrocarbons, which can include halogenated compounds. nih.gov The process often involves enzymes called dehalogenases, which cleave the carbon-halogen bond, a critical step in detoxifying these compounds. igi-global.com The aerobic biodegradation of halogenated compounds is often initiated by mono- or dioxygenase enzymes, which incorporate oxygen into the molecule, making it more susceptible to further degradation. nih.gov
Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising tool for enhancing the bioremediation of halogenated contaminants. nsf.gov It can support microbial growth and facilitate redox processes that are essential for the degradation of these compounds. nsf.gov
The following table outlines the key aspects of microbial degradation of halogenated compounds:
| Degradation Aspect | Description |
| Key Microorganisms | Bacteria, fungi, and yeasts are the primary degraders of halogenated hydrocarbons. nih.gov |
| Key Enzymes | Dehalogenases play a crucial role by removing halogen atoms from the organic molecule. igi-global.com |
| Degradation Pathways | Aerobic degradation often involves initial oxidation by mono- or dioxygenases, followed by further metabolic breakdown. nih.gov |
| Bioremediation Tools | Biochar can be used to support microbial communities and enhance the degradation of halogenated contaminants. nsf.gov |
Research on Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of α-bromoketones is a key factor in determining their environmental persistence and reactivity. While ketones are generally resistant to hydrolysis, the presence of the α-bromo substituent can make the molecule more susceptible to reaction with water. nih.gov
Studies on the oxidative hydrolysis of bromoalkenes to form α-bromoketones provide insights into the reverse reaction. beilstein-journals.org These studies suggest that the carbon-bromine bond can be labile under certain oxidative conditions, which could have implications for the environmental degradation of these compounds. beilstein-journals.org
Considerations for Waste Minimization and Atom Economy in Synthetic Routes
The principles of waste minimization and atom economy are central to green chemistry and are increasingly being applied to the synthesis of this compound and other α-bromoketones. rsc.orgrsc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org
Traditional bromination reactions using molecular bromine often have a low atom economy, as one atom of bromine from Br2 is incorporated into the product, while the other forms hydrogen bromide (HBr) as a waste product, resulting in a theoretical maximum atom economy of 50% for the bromine. researchgate.net
One-pot reactions, as mentioned earlier, are inherently more atom-economical as they reduce the number of isolation and purification steps, thereby minimizing waste. rsc.org The development of tandem reactions, where multiple transformations occur in a single pot, is a powerful strategy for achieving high atom economy. For example, a lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole (B372263) derivatives proceeds through the in-situ formation of an α-bromoketone, avoiding the need to isolate this lachrymatory intermediate. tandfonline.com
The use of catalytic reagents, rather than stoichiometric ones, is another key strategy for waste minimization. Catalysts, by their nature, are used in small amounts and can be recycled, leading to a significant reduction in waste compared to methods that require large quantities of reagents.
The table below highlights strategies for improving atom economy and minimizing waste in α-bromoketone synthesis:
| Strategy | Description | Example |
| Catalytic Methods | Using a small amount of a substance to facilitate a reaction without being consumed. | g-C3N4 photocatalysis for α-bromoketone synthesis. rsc.org |
| One-Pot Reactions | Combining multiple reaction steps in a single vessel to reduce waste from workups and purifications. | DMSO-allyl bromide for one-pot N-allylation and bromination. rsc.org |
| By-product Recycling | Reusing waste products from a reaction in a subsequent step or a different process. | Reutilization of HBr in the g-C3N4 photocatalyzed synthesis. rsc.org |
| High Atom Economy Reagents | Choosing reagents that incorporate a high percentage of their atoms into the final product. | Using H2O2 as an oxidant, which produces water as a benign by-product. rsc.org |
Future Research Directions and Emerging Trends in 2 Bromo 1 M Tolyl Ethanone Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The development of advanced catalytic systems is paramount for controlling the reactivity of 2-Bromo-1-(m-tolyl)ethanone. Researchers are focusing on both metal-based and organocatalysts to achieve highly selective transformations. whiterose.ac.uk For instance, palladium-catalyzed reactions are being designed for specific substitutions. whiterose.ac.uk The use of photoredox catalysis is also a burgeoning area, offering mild conditions for reactions like reductive dehalogenation without the need for toxic reagents. acs.org Hypervalent iodine compounds are being explored as non-toxic and recyclable catalysts for a variety of oxidative functionalizations. rsc.org
Exploration of New Reaction Pathways and Reactivity Patterns
Scientists are actively exploring new reaction pathways for this compound. This includes its participation in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. The reactivity of related α-bromoketones is being studied under different conditions to achieve regioselective access to complex heterocyclic structures like benzimidazo[2,1-b]thiazoles. rsc.org These investigations into its chemical behavior are crucial for expanding its application in synthesizing diverse organic molecules.
Integration with Advanced Flow Chemistry and Microreactor Technologies
To enhance safety, efficiency, and scalability, the integration of flow chemistry and microreactor technologies in the synthesis and transformation of this compound is a significant trend. Continuous flow reactors, such as microfluidic tubular reactors, offer precise control over reaction parameters like residence time, temperature, and pressure, leading to higher yields and reduced byproducts. This technology is particularly advantageous for industrial-scale production.
Bio-Inspired and Enzymatic Approaches to α-Bromoketone Synthesis and Derivatization
The field is witnessing a shift towards more sustainable and environmentally friendly methods, including bio-inspired and enzymatic approaches. While specific enzymatic routes for this compound are still under development, the broader interest in using enzymes for asymmetric synthesis and selective modifications of ketones is growing. nih.gov These biocatalytic methods have the potential to offer high enantioselectivity and reduce the reliance on traditional, often hazardous, chemical reagents.
Design and Synthesis of New Bioactive Molecules Derived from this compound
A primary driver of research into this compound is its potential as a scaffold for the synthesis of new bioactive molecules. glpbio.com Its reactive nature allows for the introduction of various functional groups, leading to the creation of derivatives with potential therapeutic applications. The compound serves as a key building block in medicinal chemistry for developing novel drug candidates. mdpi.com
Computational-Experimental Synergy in Mechanistic Elucidation and Optimization
The synergy between computational and experimental chemistry is proving invaluable in understanding and optimizing reactions involving this compound. Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms, predict transition state energies, and understand the stability of intermediates. rsc.orgdergipark.org.tr This computational insight allows for the rational design of experiments and the optimization of reaction conditions to favor desired products. For example, DFT studies have been used to explore the chloroboration of related ketones, providing a deeper understanding of the reaction kinetics. rsc.org
Advances in Analytical Characterization for Complex Reaction Mixtures
The development of sophisticated analytical techniques is crucial for the characterization of complex reaction mixtures containing this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the structure and purity of synthesized compounds. rsc.org Advanced chromatographic methods, like High-Performance Liquid Chromatography (HPLC), are used to separate and quantify the components of complex mixtures, ensuring the quality of the final products. ambeed.commdpi.com
Q & A
Q. What are the standard synthetic routes for 2-Bromo-1-(m-tolyl)ethanone, and what reaction conditions are optimal?
The compound is typically synthesized via bromination of 1-(m-tolyl)ethanone using bromine (Br₂) in chloroform (CHCl₃) at room temperature. A dropwise addition of Br₂ ensures controlled reactivity, followed by washing with NaHCO₃ and sodium thiosulfate to neutralize excess bromine. Recrystallization from diethyl ether (Et₂O) yields pure product, with reported yields up to 85% under optimized conditions . Alternative solvents like acetic acid or dichloromethane may influence reaction kinetics and purity .
Q. How should this compound be stored to ensure stability?
Store the compound at 2–8°C in a sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation . Ensure the storage area is dry, well-ventilated, and isolated from incompatible substances (e.g., strong bases or oxidizers).
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the aromatic proton environment and carbonyl/bromine substituents.
- X-ray crystallography : Single-crystal analysis provides precise bond lengths (e.g., C–C ≈ 0.011 Å) and crystallographic parameters (R factor < 0.1) .
- Mass spectrometry : Electron ionization (EI-MS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during the functionalization of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution by stabilizing transition states, while protic solvents may promote side reactions .
- Temperature control : Lower temperatures (0–25°C) reduce unwanted oxidation or elimination.
- Reagent choice : Sodium amide (NaNH₂) or thiourea enhances substitution efficiency over oxidizing agents like KMnO₄ .
Q. What strategies are recommended for resolving contradictory spectral data in the characterization of brominated aryl ketones?
- Multi-technique validation : Cross-validate NMR, IR, and X-ray data to address discrepancies. For example, conflicting carbonyl signals in NMR may arise from tautomerism, which can be resolved via X-ray crystallography .
- Computational modeling : Density functional theory (DFT) simulations can predict spectroscopic profiles and compare them with experimental results.
Q. What experimental parameters most significantly influence the yield of this compound synthesis?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent polarity | Chloroform (low polarity) | Maximizes bromine solubility and reactivity |
| Temperature | 25–30°C | Balances reaction rate and side-product formation |
| Bromine stoichiometry | 1:1 molar ratio (ketone:Br₂) | Prevents over-bromination |
Q. What preliminary evidence supports the biological activity of this compound derivatives?
While direct studies on the m-tolyl derivative are limited, structurally related brominated ketones (e.g., 2-Bromo-1-(thiazol-2-yl)ethanone) exhibit antimicrobial and antifungal properties. Hypothesized mechanisms include electrophilic interaction with microbial enzymes or DNA alkylation . In vitro assays (e.g., MIC testing) are recommended to validate activity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use a fume hood to avoid inhalation of toxic vapors .
- Spill management : Neutralize spills with sodium bicarbonate and collect residue in sealed containers for hazardous waste disposal .
- Fire hazards : Use CO₂ or dry powder extinguishers; avoid water due to reactivity with brominated compounds .
Data Contradiction Analysis
- Synthetic yield variability : Discrepancies in reported yields (e.g., 85% vs. lower values) may stem from impurities in starting materials or incomplete bromine neutralization. Replicate reactions with purified reagents and monitor via TLC .
- Crystallographic anomalies : Conflicting bond angles in X-ray data could indicate polymorphism. Conduct differential scanning calorimetry (DSC) to identify crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
